4-Chloro-2,5-dimethylfuro[2,3-d]pyrimidine
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Overview
Description
4-Chloro-2,5-dimethylfuro[2,3-d]pyrimidine is a heterocyclic compound that features a fused ring system combining furan and pyrimidine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,5-dimethylfuro[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylfuran with chlorinated pyrimidine derivatives. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes steps such as halogenation, cyclization, and purification to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,5-dimethylfuro[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furan ring can be oxidized to form corresponding furanones, while reduction can lead to dihydrofuran derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted pyrimidines.
Oxidation Products: Oxidation typically yields furanones or other oxygenated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism by which 4-Chloro-2,5-dimethylfuro[2,3-d]pyrimidine exerts its effects is primarily through its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar pyrimidine core but differs in the fused ring system.
2,4-Dichlorothieno[3,2-d]pyrimidine: Another heterocyclic compound with a thieno ring instead of a furan ring.
Uniqueness: 4-Chloro-2,5-dimethylfuro[2,3-d]pyrimidine is unique due to its specific combination of furan and pyrimidine rings, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for developing novel pharmaceuticals and materials .
Properties
IUPAC Name |
4-chloro-2,5-dimethylfuro[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-4-3-12-8-6(4)7(9)10-5(2)11-8/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IERXYHPQZGATDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=NC(=N2)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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